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Compound of Interest

Compound Name: N,N'-Dimethylparabanic acid

CAS No.: 5176-82-9

Cat. No.: B106998

Get Quote

Compound Identity & Significance
N,N'-Dimethylparabanic acid is a planar, electron-deficient heterocyclic trione. Its rigid

scaffold and high dipole moment make it a valuable intermediate in the synthesis of bioactive

imidazolidines and a reference standard in caffeine metabolism studies.

Property Data

IUPAC Name 1,3-Dimethylimidazolidine-2,4,5-trione

CAS Registry 5176-82-9

Molecular Formula C₅H₆N₂O₃

Molecular Weight 142.11 g/mol

Appearance White crystalline solid

Melting Point 149–151 °C

Solubility
Soluble in CHCl₃, DMSO, Acetone; sparingly

soluble in water
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Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of

N,N'-dimethylurea with oxalyl chloride. This method yields high-purity crystals suitable for X-ray

and spectral analysis.

Optimized Synthesis Protocol
Reagents: N,N'-Dimethylurea (1.0 eq), Oxalyl Chloride (1.2 eq), Dry Dichloromethane

(DCM).

Procedure:

Dissolve N,N'-dimethylurea in anhydrous DCM under inert atmosphere (N₂).

Add oxalyl chloride dropwise at 0°C to control the exotherm.

Reflux the mixture for 2–4 hours until HCl evolution ceases.

Evaporate solvent in vacuo.[1]

Recrystallize the residue from ethanol to obtain white needles.
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Figure 1: Synthetic pathway for the isolation of analytical-grade N,N'-Dimethylparabanic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the molecule (C2v point group) results in simplified NMR spectra,

characterized by a single methyl signal in ¹H NMR and distinct carbonyl environments in ¹³C

NMR.
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¹H NMR Data (300 MHz, CDCl₃)
The proton spectrum is diagnostic, showing a sharp singlet for the equivalent N-methyl groups.

[1] The chemical shift is downfield relative to dimethylurea due to the electron-withdrawing

nature of the three carbonyls.

Shift (δ ppm) Multiplicity Integration Assignment
Structural

Insight

3.19 Singlet (s) 6H N-CH₃

Equivalent

methyls on N1

and N3 positions.

¹³C NMR Data (75 MHz, CDCl₃)
The carbon spectrum reveals three distinct signals: the methyl carbons and two non-equivalent

carbonyl environments (the urea-like C2 and the oxalyl-like C4/C5).

Shift (δ ppm) Type Assignment Structural Insight

24.9 CH₃ N-CH₃

Methyl carbons

deshielded by

adjacent nitrogen.

154.0 Quaternary (C=O) C-2

Urea-type carbonyl,

flanked by two

nitrogens.

156.8 Quaternary (C=O) C-4, C-5

Oxalyl-type carbonyls,

adjacent to each

other.
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Analyst Note: The proximity of the carbonyl signals (154.0 vs 156.8 ppm) requires sufficient

resolution. In DMSO-d₆, solvent effects may shift these values slightly, but the pattern of two

low-field signals remains constant.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrational modes of the trione system. The coupling

between the three carbonyl groups creates a complex "fingerprint" in the 1700–1800 cm⁻¹

region.

Wavenumber (cm⁻¹) Intensity Assignment Notes

1750–1780 Strong ν(C=O)

Asymmetric/Symmetri

c stretching of the

trione system.

1440–1460 Medium δ(CH₃)

C-H deformation

(bending) of methyl

groups.

1380–1400 Medium ν(C-N)
C-N stretching

vibration of the ring.

750–760 Medium Ring Def.

Characteristic

"breathing" mode of

the 5-membered ring.

Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the neutral leaving groups (CO) and the

methyl isocyanate moiety.

Ionization Mode: Electron Impact (EI, 70 eV)
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m/z Relative Abundance Ion Identity
Fragmentation

Pathway

142 High (M⁺) [C₅H₆N₂O₃]⁺ Molecular ion.

114 High [M - CO]⁺
Loss of one carbonyl

(typically C2).

86 Moderate [M - 2CO]⁺
Loss of second

carbonyl.

57 High [CH₃NCO]⁺
Formation of methyl

isocyanate cation.

Fragmentation Logic Flow

Molecular Ion (M+)
m/z 142

Fragment [M - CO]
m/z 114

- CO (28)

Fragment [M - 2CO]
m/z 86

- CO (28)

Methyl Isocyanate
m/z 57

Ring Cleavage
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
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synthetic standard).

Mass Spectrometry Data: NIST Mass Spectrometry Data Center. 1,3-Dimethyl-2,4,5-

trioxoimidazolidine.

Synthesis Protocol:Organic Syntheses, Coll. Vol. 4, p.744 (1963); Vol. 37, p.71 (1957).

(General method for parabanic acids via oxalyl chloride).[4]

Crystallographic Context: Talhi, O., et al. (2011).[5] 1,3-Dicyclohexylimidazolidine-2,4,5-

trione. (Structural analog comparison).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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